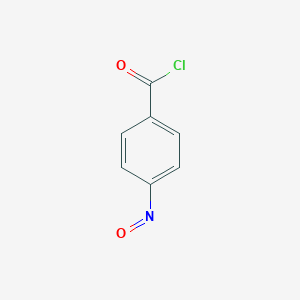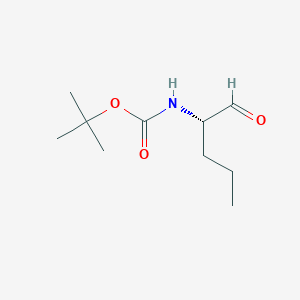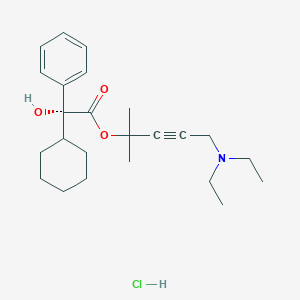
Benzeneacetic acid, alpha-cyclohexyl-alpha-hydroxy-, 4-(diethylamino)-1,1-dimethyl-2-butynyl ester, hydrochloride, (R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzeneacetic acid, alpha-cyclohexyl-alpha-hydroxy-, 4-(diethylamino)-1,1-dimethyl-2-butynyl ester, hydrochloride, (R)-, commonly known as R-phenibut, is a nootropic drug that is used for its anxiolytic and cognitive-enhancing effects. It was first developed in Russia in the 1960s and has since gained popularity worldwide.
Mécanisme D'action
R-phenibut acts as a GABA-B receptor agonist, which leads to an increase in GABA activity in the brain. GABA is an inhibitory neurotransmitter that helps to regulate neuronal activity and reduce anxiety and stress. R-phenibut also increases dopamine levels in the brain, which may contribute to its cognitive-enhancing effects.
Effets Biochimiques Et Physiologiques
R-phenibut has been shown to have a number of biochemical and physiological effects. It has been shown to increase cerebral blood flow, improve mitochondrial function, and reduce oxidative stress. R-phenibut has also been shown to increase levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of R-phenibut in lab experiments is its ability to reduce anxiety and stress in animal models. This can be useful in studies that involve behavioral testing or other stressful procedures. However, one limitation of R-phenibut is its potential for abuse and dependence, which can complicate the interpretation of results in some studies.
Orientations Futures
There are several potential future directions for research on R-phenibut. One area of interest is its potential use in treating substance use disorders, particularly alcohol use disorder. Another area of interest is its potential use in treating anxiety and depression. Additionally, more research is needed to fully understand the mechanism of action of R-phenibut and its effects on various neurotransmitter systems in the brain.
Conclusion
In conclusion, R-phenibut is a nootropic drug that has been shown to have anxiolytic and cognitive-enhancing effects. It is synthesized by reacting gamma-butyrolactone with bromine and alpha-cyclohexyl-glycidyl ether, followed by a reaction with diethylamine and methyl iodide. R-phenibut acts as a GABA-B receptor agonist and increases dopamine levels in the brain. It has been studied extensively for its potential use in treating anxiety, depression, and substance use disorders. However, its potential for abuse and dependence should be considered in future research.
Méthodes De Synthèse
R-phenibut is synthesized by reacting gamma-butyrolactone with bromine to form 4-bromo-1,1-dimethylbut-2-ene. This compound is then reacted with alpha-cyclohexyl-glycidyl ether to form alpha-cyclohexyl-alpha-hydroxy-gamma-butyrolactone. The final step involves reacting this compound with diethylamine and methyl iodide to form R-phenibut hydrochloride.
Applications De Recherche Scientifique
R-phenibut has been studied extensively for its anxiolytic and cognitive-enhancing effects. It has been shown to improve memory and learning, reduce anxiety and stress, and improve sleep quality. R-phenibut has also been studied for its potential use in treating alcohol withdrawal syndrome and other substance use disorders.
Propriétés
Numéro CAS |
192204-97-0 |
|---|---|
Nom du produit |
Benzeneacetic acid, alpha-cyclohexyl-alpha-hydroxy-, 4-(diethylamino)-1,1-dimethyl-2-butynyl ester, hydrochloride, (R)- |
Formule moléculaire |
C24H36ClNO3 |
Poids moléculaire |
422 g/mol |
Nom IUPAC |
[5-(diethylamino)-2-methylpent-3-yn-2-yl] (2R)-2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride |
InChI |
InChI=1S/C24H35NO3.ClH/c1-5-25(6-2)19-13-18-23(3,4)28-22(26)24(27,20-14-9-7-10-15-20)21-16-11-8-12-17-21;/h7,9-10,14-15,21,27H,5-6,8,11-12,16-17,19H2,1-4H3;1H/t24-;/m0./s1 |
Clé InChI |
JQCLFZVNMLALLU-JIDHJSLPSA-N |
SMILES isomérique |
CCN(CC)CC#CC(C)(C)OC(=O)[C@@](C1CCCCC1)(C2=CC=CC=C2)O.Cl |
SMILES |
CCN(CC)CC#CC(C)(C)OC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl |
SMILES canonique |
CCN(CC)CC#CC(C)(C)OC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl |
Autres numéros CAS |
192204-97-0 |
Synonymes |
Benzeneacetic acid, alpha-cyclohexyl-alpha-hydroxy-, 4-(diethylamino)- 1,1-dimethyl-2-butynyl ester, hydrochloride, (R)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



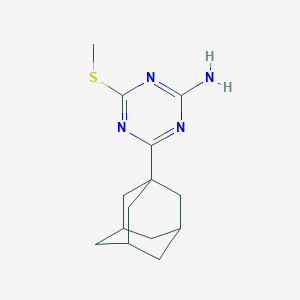
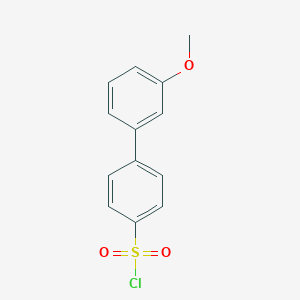
![4-Chloro-6-fluoropyrido[3,4-D]pyrimidine](/img/structure/B64790.png)

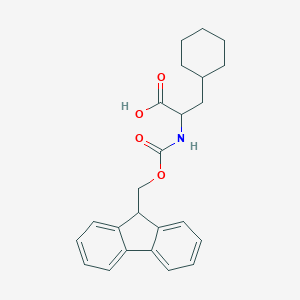
![3-Methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B64797.png)
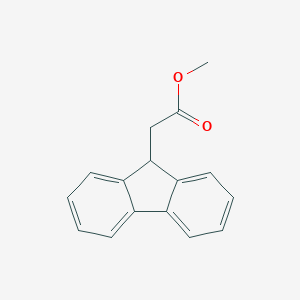
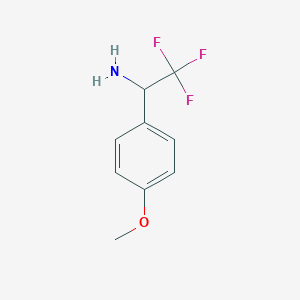
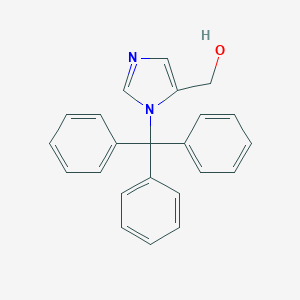
![methyl 2-[[9-(2-acetyloxyethoxymethyl)-6-oxo-1H-purin-2-yl]amino]-2-methoxypropanoate](/img/structure/B64813.png)

![tert-Butyl-calix[4]arene tetrakis[2-(diphenylphosphoryl)ethyl ether]](/img/structure/B64815.png)
